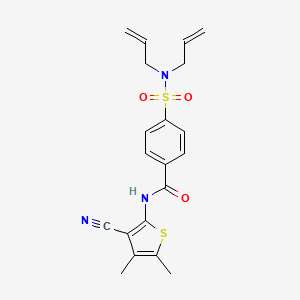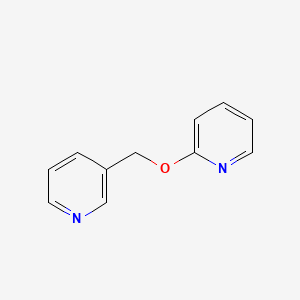![molecular formula C23H23N3O2S2 B2771566 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide CAS No. 872197-62-1](/img/no-structure.png)
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide and its derivatives have shown significant potential in cancer treatment. For example, compounds with thiazole and thiadiazole fragments, closely related to the specified compound, have demonstrated considerable cytotoxicity and notable anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Antimicrobial and Antifungal Properties
Research indicates that some derivatives of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide exhibit antimicrobial and antifungal properties. A study involving tetrazolo[1,5-c]quinazolin-5-ylthio acetamides, which are structurally similar, found light activity against certain microbial strains (Antypenko et al., 2016).
Synthesis and Structure-Activity Relationship (SAR)
Several studies focus on synthesizing and analyzing the structure-activity relationships of quinazoline derivatives. These studies provide insights into how structural changes can influence the biological activity of these compounds, which is critical for developing more effective drugs (Berest et al., 2011).
Anticonvulsant Effects
Some studies have explored the anticonvulsant effects of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, showing varying degrees of effectiveness in seizure models. This suggests potential applications in the treatment of seizure disorders (Bunyatyan et al., 2020).
Enzyme Inhibition
Research has also been conducted on the enzyme inhibitory properties of quinazoline derivatives, particularly as peptide deformylase inhibitors. This indicates potential applications in targeting specific biochemical pathways in disease treatment (Apfel et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves the condensation of o-toluidine with 2-chloroacetyl chloride to form N-(o-tolyl)-2-chloroacetamide, which is then reacted with thiourea to form N-(o-tolyl)-2-thioacetamide. This compound is then reacted with 2-amino-4,5-dihydro-1,3-thiazole to form 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline. Finally, this compound is reacted with diethylamine and acetic anhydride to form the target compound, N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide.", "Starting Materials": [ "o-toluidine", "2-chloroacetyl chloride", "thiourea", "2-amino-4,5-dihydro-1,3-thiazole", "diethylamine", "acetic anhydride" ], "Reaction": [ "o-toluidine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(o-tolyl)-2-chloroacetamide.", "N-(o-tolyl)-2-chloroacetamide is then reacted with thiourea in the presence of a base such as potassium carbonate to form N-(o-tolyl)-2-thioacetamide.", "N-(o-tolyl)-2-thioacetamide is then reacted with 2-amino-4,5-dihydro-1,3-thiazole in the presence of a base such as sodium ethoxide to form 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline.", "Finally, 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline is reacted with diethylamine and acetic anhydride in the presence of a base such as triethylamine to form the target compound, N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide." ] } | |
Número CAS |
872197-62-1 |
Nombre del producto |
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide |
Fórmula molecular |
C23H23N3O2S2 |
Peso molecular |
437.58 |
Nombre IUPAC |
N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3 |
SMILES |
CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)


![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)
